sodium propane-1-sulfinate
Description
Significance of Organosulfur Compounds in Chemical Research
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical and biological science. jmchemsci.com They are found in a wide array of naturally occurring molecules, including essential amino acids like cysteine and methionine, as well as in various pharmaceuticals and agrochemicals. jmchemsci.combritannica.comwisdomlib.orgresearchgate.net The unique chemical properties of the sulfur atom, such as its variable oxidation states and its ability to form diverse bonding patterns, contribute to the wide-ranging reactivity and functional importance of these compounds. nih.gov In chemical research, organosulfur compounds are highly valued as versatile reagents and building blocks for the synthesis of new and complex molecules. britannica.com Their applications span from drug discovery and materials science to the development of novel crop protection agents. jmchemsci.comresearchgate.net
Overview of Sulfinate Salts as Synthetic Intermediates
Sulfinate salts, with the general formula RSO₂Na, have emerged as powerful and versatile intermediates in organic synthesis. rsc.orgresearchgate.netrsc.org These compounds are generally stable, easy to handle, and less odorous compared to other sulfur-containing reagents like sulfonyl chlorides. rsc.orgresearchgate.net Their utility stems from their ability to act as precursors to a variety of other organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates. rsc.orgresearchgate.net The reactivity of sulfinate salts can be tuned by altering reaction conditions, allowing them to function as sulfonylating, sulfenylating, or sulfinylating agents. rsc.orgresearchgate.net This adaptability has made them indispensable tools for constructing carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds in a multitude of synthetic transformations. rsc.orgresearchgate.net
Historical Context of Sulfinate Chemistry Development
The chemistry of sulfinate salts has a long history, with early methods for their synthesis often relying on the reduction of sulfonyl chlorides. researchgate.net While effective, these classical approaches sometimes had limitations regarding functional group tolerance. rsc.org Over the past few decades, significant progress has been made in developing new and more versatile methods for preparing sulfinate salts, including those with complex and functionally diverse structures. researchgate.netnih.gov The resurgence of interest in sulfinate chemistry has been driven by the development of novel applications, particularly in the realm of radical chemistry and late-stage functionalization of complex molecules. nih.govanu.edu.au Modern synthetic methods, including photoredox catalysis and electrochemical approaches, have further expanded the scope and utility of sulfinate salts in contemporary organic synthesis. rsc.orgresearchgate.net
Properties
CAS No. |
39165-62-3 |
|---|---|
Molecular Formula |
C3H7NaO2S |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Versatility of Sulfinate Anion Reactivity
Sodium propane-1-sulfinate (C₃H₇NaO₂S) is recognized as a stable, easy-to-handle, and versatile reagent in the synthesis of organosulfur compounds. The reactivity of this compound is centered on the propane-1-sulfinate anion (CH₃CH₂CH₂SO₂⁻). Depending on the reaction conditions, this anion can function as a sulfonylating, sulfinylating, or sulfenylating agent. Its utility as a building block allows for the formation of a diverse array of valuable sulfur-containing molecules, including sulfones, sulfonamides, and thiosulfonates, through the construction of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. The multifaceted nature of the sulfinate anion allows it to act as a nucleophile or as a precursor to sulfonyl radicals under different stimuli.
Table 1: Reactivity Patterns of Propane-1-Sulfinate Anion
| Reactivity Type | Role of Sulfinate | Typical Reaction Partner | Resulting Bond | Common Product Class |
|---|---|---|---|---|
| Nucleophilic | Sulfur Nucleophile | Alkyl Halides, Electrophiles | C-S | Sulfones |
| Radical | Radical Precursor | Alkenes, Heteroarenes | C-S | Sulfones, Functionalized Heterocycles |
Nucleophilic Characteristics
The propane-1-sulfinate anion exhibits potent nucleophilic character, primarily through its sulfur atom. In this capacity, it can react with various electrophiles to form new carbon-sulfur bonds. A classic example of this reactivity is the nucleophilic displacement of a halide from an alkyl halide. This S-alkylation reaction involves the attack of the electron-rich sulfur atom of the sulfinate anion on an electrophilic carbon center, leading to the formation of a sulfone and the displacement of a leaving group, such as bromide or iodide. This pathway is a fundamental method for synthesizing unsymmetrical sulfones. The reaction of sodium phenylsulfinate, an analog of sodium
Radical Intermediates and Reaction Pathways
The generation of radical intermediates from this compound is a key aspect of its reactivity, enabling a range of synthetic transformations. researchgate.net Under specific conditions, such as oxidation or photolysis, the sulfinate anion can undergo a one-electron oxidation to form a propanesulfonyl radical (CH₃CH₂CH₂SO₂•). nih.govnih.gov This sulfonyl radical is a versatile intermediate that can participate in several reaction pathways.
One common pathway involves the addition of the propanesulfonyl radical to unsaturated systems like alkenes and alkynes. This addition generates a new carbon-centered radical, which can then undergo further reactions, such as cyclization or atom transfer, to form more complex molecules. researchgate.net For instance, the radical cascade cyclization of C-C unsaturated bonds initiated by sulfonyl radicals provides an effective method for synthesizing various sulfonylated heterocyclic compounds. researchgate.net
Another significant reaction pathway for the propanesulfonyl radical is the extrusion of sulfur dioxide (SO₂). This process results in the formation of a propyl radical (CH₃CH₂CH₂•). nih.gov The generation of alkyl radicals from sulfinates via SO₂ extrusion is a valuable strategy in organic synthesis, as these alkyl radicals can then participate in various C-C and C-heteroatom bond-forming reactions. rptu.de The inherent difficulty in the evolution of sulfonyl radicals to less-stable alkyl radicals after sulfur dioxide extrusion has been a limitation, but strategies are being developed to overcome this. nih.gov
The reaction conditions play a crucial role in determining which radical pathway is favored. For example, visible-light-driven processes have been shown to generate sulfonyl radicals from sulfinates, which can then engage in reactions like sulfonative pyridylation of alkenes. nih.gov In some cases, the choice of solvent can also influence the reaction pathway and the regioselectivity of the radical addition. acs.org
Control experiments in various studies have provided evidence for the involvement of radical intermediates. The use of radical scavengers, such as TEMPO, can suppress the reaction, indicating a radical-mediated mechanism. nih.gov
Mechanisms of C-S, N-S, and S-S Bond Formation
This compound is a valuable reagent for the construction of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds, proceeding through a variety of mechanistic pathways. semanticscholar.org
C-S Bond Formation:
The formation of C-S bonds using this compound can be achieved through several mechanisms, including nucleophilic substitution and radical pathways. In nucleophilic substitution reactions, the sulfinate anion can act as a sulfur nucleophile, attacking an electrophilic carbon center.
More recently, methods involving the direct C-H functionalization have gained prominence. rsc.org For example, this compound has been successfully used in the direct sulfenylation of phenols under aqueous conditions to form aryl sulfides. rsc.org These reactions can proceed through a radical mechanism initiated by an oxidizing agent. rsc.org
In transition metal-catalyzed cross-coupling reactions, this compound can be coupled with aryl or vinyl halides. For instance, palladium-catalyzed desulfinative cross-coupling reactions have been studied mechanistically, revealing a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination. acs.org The extrusion of SO₂ is a key step in these desulfinative couplings. acs.org
N-S Bond Formation:
The primary examples of N-S bond formation using sodium sulfinates involve the synthesis of sulfonamides. semanticscholar.org These reactions typically involve the coupling of a sulfinate with an amine derivative. The mechanism can proceed through a copper-catalyzed oxidative coupling, where the sulfinate is oxidized to a sulfonyl radical intermediate, which then reacts with the amine. semanticscholar.org These reactions often occur via a single electron transfer (SET) pathway. semanticscholar.org
S-S Bond Formation:
This compound can be used to synthesize thiosulfonates, which contain an S-S bond. One common method involves the reaction of a sulfinate with a thiol or a disulfide. semanticscholar.org These reactions can be promoted by various reagents. For example, a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates has been developed for the synthesis of both symmetrical and unsymmetrical thiosulfonates. semanticscholar.org Copper-catalyzed sulfenylation of disulfides with sodium sulfinates under aerobic conditions also provides an efficient route to thiosulfonates. semanticscholar.org The mechanism is thought to involve the formation of a copper-thiolate species and subsequent reaction with the sulfinate.
The formation of bis-(sodium-sulfopropyl)-disulfide from 3-mercapto-1-propanesulfonate (B1229880) involves the oxidation of the thiol groups to form a disulfide bond. mdpi.com While this is the reverse of the typical use of this compound, it highlights the reversible nature of the thiol-disulfide-sulfinate chemistry.
Sulfur Dioxide Extrusion Processes
The extrusion of sulfur dioxide (SO₂) is a characteristic and synthetically useful reaction of sulfinates, including this compound. rptu.de This process typically occurs from a sulfonyl radical intermediate (RSO₂•) to generate an alkyl or aryl radical (R•) and a molecule of SO₂. nih.govthieme-connect.de
This desulfonylation can be initiated by thermal, photochemical, or metal-catalyzed methods. thieme-connect.de For instance, the photochemical extrusion of sulfur dioxide from cyclic sulfinate esters (sultines) is a known method for generating diradicals that can subsequently form cyclopropanes. researchgate.net While not directly involving this compound, this illustrates the general principle of photo-induced SO₂ extrusion.
In the context of cross-coupling reactions, the extrusion of SO₂ is often a crucial step. acs.org In palladium-catalyzed desulfinative cross-coupling reactions of aryl sulfinates, kinetic studies have shown that the rate of SO₂ extrusion can be very fast compared to other steps in the catalytic cycle, such as transmetalation. acs.org The base used in these reactions can play a dual role, not only participating in the catalytic cycle but also trapping the generated sulfur dioxide. acs.org
The facility of SO₂ extrusion is influenced by the stability of the resulting alkyl or aryl radical. For sulfinates that can generate stabilized radicals, this process is more favorable. The generation of less-stable radicals, such as the propyl radical from this compound, can be more challenging, but certain reaction conditions can promote this pathway. nih.gov The development of methods that facilitate this extrusion from a broader range of sulfinates is an active area of research.
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate reaction mechanisms involving sulfinates like this compound. researchgate.netacs.orgpsu.edursc.org These theoretical studies provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates, often complementing experimental findings. nih.govrsc.orgacs.org
DFT calculations have been extensively employed to map the potential energy surfaces of reactions involving sulfinates. This allows for the determination of activation barriers and reaction energies for various proposed mechanistic steps, helping to identify the most plausible pathway. rsc.orgrsc.orgsioc-journal.cn
For instance, DFT studies on the intramolecular homolytic substitution at the sulfur atom in sulfinates by alkyl radicals have predicted that these reactions proceed through a smooth transition state. psu.edu Such calculations can predict the activation energies for these processes, providing a quantitative measure of their feasibility. psu.edu
In the context of cross-coupling reactions, DFT calculations have been used to investigate the different possible pathways, such as the formation of sulfones versus sulfides. rsc.org These studies can elucidate the factors that control the product selectivity. For example, in Ni/photoredox dual-catalyzed couplings, DFT calculations have helped to understand why sulfone formation is favored over sulfide (B99878) formation, even when the calculated barriers for sulfide formation are lower, suggesting that other factors like the rate of radical generation or trapping are at play. rsc.org
DFT has also been instrumental in studying addition-elimination (A-E) mechanisms at the sulfur center. For example, calculations on the methoxyl-methoxy exchange reaction at the sulfur in methyl p-toluenesulfinate revealed a stepwise A-E mechanism involving a high-coordinate sulfurane intermediate. nih.gov These studies can distinguish between concerted (Sₙ2) and stepwise pathways, which can be difficult to differentiate based on kinetic experiments alone. nih.gov
The atmospheric oxidation of propanesulfinic acid initiated by OH radicals has also been investigated using DFT. These studies elucidate the reaction mechanism, energetics, and rate coefficients, revealing that the dominant pathway involves H-atom abstraction from the -OH group, leading to the formation of a propanesulfinyl radical, which can then cleave the C-S bond to form sulfur dioxide and a propyl radical. researchgate.net
DFT calculations are also powerful tools for predicting the reactivity and electronic properties of sulfinates and their derived intermediates. researchgate.net By calculating properties such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and bond dissociation energies, researchers can gain a deeper understanding of the factors that govern the reactivity of these species.
For example, DFT calculations can rationalize the regioselectivity observed in reactions of sulfinates. In the reaction of sulfinates with pyridinium (B92312) salts, DFT was used to investigate the reaction pathways and explain the observed regioselectivity, which was dependent on whether the reaction proceeded through a one- or two-electron pathway. nih.gov
The electronic properties of sulfonyl radicals have also been studied computationally. These calculations show that the radical site in sulfonyl radicals is significantly delocalized over the entire SO₂ functional group. researchgate.net This delocalization affects the geometry and reactivity of the radical.
Furthermore, DFT can be used to predict the pKa values of sulfinic acids, which is important for understanding their behavior in different reaction media. acs.org The ability to computationally screen different substrates and catalysts can accelerate the discovery and optimization of new reactions involving sulfinates.
Functional Group Tolerance in Synthetic Transformations
A significant advantage of using this compound and related reagents in organic synthesis is their compatibility with a wide range of functional groups. This tolerance allows for their use in the later stages of complex molecule synthesis without the need for extensive protecting group strategies.
Research has demonstrated that various synthetic protocols involving sodium sulfinates tolerate numerous functional groups. For example, in the synthesis of sulfonamides from alkyl and aryl halides using masked sulfinate precursors, functional groups such as esters and various heterocycles are well-tolerated. thieme-connect.de Similarly, iron-catalyzed four-component reactions for preparing β-acyl allylic sulfones show good tolerance for functional groups on the sulfinate's aromatic ring, including halogens (chloro, bromo) and trifluoromethyl groups, without observing C-halo bond cleavage. Copper-catalyzed methods for preparing masked heteroaryl sulfinates are also compatible with electron-rich heterocycles like thiophene (B33073) and furan. thieme-connect.de Furthermore, iodine-mediated sulfonamide synthesis is compatible with a broad scope of primary and secondary amines, including substituted aromatic, aliphatic, and cyclic amines. nih.gov This broad functional group tolerance underscores the versatility and utility of sodium sulfinates as building blocks in modern organic synthesis. nih.gov
Site-Selective Functionalization
The precise modification of specific C-H bonds is a central goal in organic synthesis, offering a direct route to functionalized molecules from simple precursors. This compound serves as a key reagent in achieving this transformation through targeted sulfonylation reactions.
C-H sulfonylation is a powerful strategy for forming carbon-sulfur bonds directly from ubiquitous carbon-hydrogen bonds. This compound is an effective precursor for the propanesulfonyl radical or anion required for these transformations. Research has demonstrated that transition-metal catalysis, particularly with copper, can facilitate the site-selective sulfonylation of various substrates using sulfinate salts. mdpi.comsemanticscholar.orgrsc.org
One prominent approach involves the use of a directing group on the substrate, which positions the catalyst in proximity to a specific C-H bond, ensuring high regioselectivity. For instance, copper-catalyzed C(sp³)–H sulfonylation of ketone hydrazones with sodium sulfinates provides direct access to β-ketosulfones. mdpi.com In these reactions, a directing group guides the functionalization to the α-position of the ketone. Similarly, the sulfonylation of anilines and benzaldehydes has been achieved using copper catalysts and transient directing groups, which form in situ to guide the C-H activation and subsequent sulfonylation step. nih.govacs.orgchemrxiv.org
Recent developments have also focused on heterogeneous catalysts, which offer advantages in terms of recovery and reusability. A biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) has been successfully employed for the C-H sulfonylation of aniline (B41778) derivatives with various sodium sulfinates, including aliphatic ones like this compound. mdpi.commdpi.com These reactions proceed under mild conditions and tolerate a wide range of functional groups.
| Substrate Type | Catalyst/System | Directing Group Strategy | Product Type | Reference |
|---|---|---|---|---|
| Benzylamines | Copper(II) acetate (B1210297) / 2-hydroxynicotinaldehyde | Transient Imine | γ-Sulfonyl Amines | nih.govacs.org |
| Benzaldehydes | Copper fluoride (B91410) / β-alanine | Transient Imine | Sulfonylated Benzaldehydes | chemrxiv.org |
| Aniline Derivatives | CuₓOᵧ@CS-400 (heterogeneous) / Ag₂CO₃ | Picolinamide | 4-Sulfonyl Anilines (after hydrolysis) | mdpi.com |
| Ketone Hydrazones | CuₓOᵧ@CS-400 (heterogeneous) / Ag₂CO₃ | Hydrazone | β-Ketosulfones | mdpi.com |
Construction of Complex Molecular Architectures
Beyond simple functionalization, this compound is instrumental in building complex molecules that are of interest in medicinal chemistry and materials science. Its ability to act as a linchpin or to install a chiral sulfone moiety is particularly valuable.
The sulfone group is a key structural motif in numerous pharmaceuticals due to its favorable effects on metabolic stability, solubility, and binding interactions. chinesechemsoc.org A novel strategy for creating complex, sulfone-bridged hybrid molecules involves a multicomponent reductive cross-coupling where a sulfinate intermediate, generated in situ, connects two different molecular fragments. chinesechemsoc.org
In a metal-free approach, sodium metabisulfite (B1197395) can serve as a sulfur dioxide source, reacting with an alkyl radical to form a sulfonyl radical and subsequently a sulfinate anion. chinesechemsoc.org This sulfinate can then couple with a second alkyl electrophile. This method allows for the efficient linking of diverse and biologically important molecules, such as steroids, amino acids, and existing pharmaceuticals, with an alkyl-alkyl sulfone bridge. chinesechemsoc.org By using this compound directly, or by generating the propane-1-sulfinate intermediate, complex hybrid molecules featuring a propylsulfone linker can be constructed, offering a powerful tool for drug discovery and development.
Chiral sulfones are crucial building blocks for pharmaceuticals and agrochemicals. nih.govbohrium.comresearchgate.net The enantioselective synthesis of α-chiral sulfones represents a significant challenge in organic chemistry. Methodologies that address this challenge often rely on the generation of a sulfonyl radical from a precursor, which then adds to a prochiral alkene, with stereocontrol induced by a chiral catalyst.
This compound is an ideal precursor for the propanesulfonyl radical in such asymmetric reactions. For example, by merging photoredox catalysis with nickel catalysis, sulfonyl chlorides have been used to generate sulfonyl radicals for the asymmetric synthesis of α-C chiral sulfones. nih.gov A similar transformation is achievable starting from this compound, which can be oxidized to the corresponding sulfonyl radical. Other advanced methods include the synergistic use of photoredox and hydrogen-bonding catalysis to achieve enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using a sulfur dioxide surrogate. rsc.org These catalytic systems create a chiral environment that directs the approach of the sulfonylating agent to the substrate, resulting in high enantioselectivity.
| Catalytic Approach | Sulfonyl Source | Key Features | Enantioselectivity | Reference |
|---|---|---|---|---|
| Photoredox / Chiral Nickel Catalysis | Sulfonyl Chlorides | Generates sulfonyl radicals for coupling with alkyl radicals. | Up to 99:1 er | nih.gov |
| Photoredox / Hydrogen-Bonding Catalysis | DABCO·(SO₂)₂ (SO₂ Surrogate) | Metal-free enantioselective sulfonylation of α,β-unsaturated carbonyls. | Moderate to good yields | rsc.org |
| Palladium-Catalyzed Asymmetric Sulfonylation | Sulfur Dioxide | Three-component reaction with allylic acetates/alcohols. | Up to >99% ee | rsc.org |
| Asymmetric Hydrogenation | Unsaturated Sulfones | Post-sulfonylation hydrogenation of α,β-unsaturated sulfones. | Up to 99% ee | researchgate.net |
Integration into Flow Chemistry Systems
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. mdpi.commit.edu The synthesis and application of sulfinates, including this compound, are well-suited for integration into flow systems. researchgate.net
Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for handling reactive intermediates like organolithium species or radicals that are often involved in sulfinate chemistry. mit.eduacs.org For example, the synthesis of heteroaryl sulfinates, which can be challenging in batch due to the instability of intermediates, has been successfully demonstrated on a multigram scale using a continuous-flow setup. acs.org
Furthermore, flow systems can enhance the safety of processes that generate toxic or hazardous byproducts. The in-situ generation and immediate consumption of such species minimize operator exposure and the risks associated with stockpiling unstable reagents. mit.edu Given that many sulfonylation reactions utilize oxidants and can be exothermic, the superior heat transfer of flow reactors provides an added layer of safety and control. amt.uk The development of a Pd(II)-catalyzed desulfitative synthesis of aryl ketones from sodium aryl sulfinates in continuous flow highlights the potential for integrating this compound into multi-step, automated synthetic platforms. bohrium.com
Chemical Reactivity and Synthetic Applications
Role as a Nucleophile in Substitution Reactions
The sulfinate anion of sodium propane-1-sulfinate is an effective nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form sulfones. researchgate.net This reactivity is a cornerstone of its application in organic synthesis, providing a reliable method for the construction of carbon-sulfur bonds.
Use in the Synthesis of Sulfones and Sulfonamides
A primary application of this compound is as a precursor for the synthesis of sulfones and sulfonamides. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Sulfones: Reaction with alkyl or aryl halides leads to the formation of the corresponding sulfones. researchgate.net
Sulfonamides: this compound can be converted into a sulfonylating agent, which then reacts with amines to yield sulfonamides. semanticscholar.org Electrochemical methods have also been developed for the direct oxidative amination of sulfinates. semanticscholar.org
Application in Radical Reactions
In recent years, this compound and other sulfinate salts have gained prominence as precursors for generating sulfonyl radicals and alkyl radicals. nih.govanu.edu.au Under specific conditions, such as photoredox catalysis or with the use of an oxidizing agent, the sulfinate can undergo a one-electron oxidation to form a sulfonyl radical. This radical can then participate in various addition and cyclization reactions. Alternatively, under certain conditions, the sulfinate can extrude sulfur dioxide to generate a propyl radical, which can then be used in C-H functionalization and other radical-mediated transformations. nih.gov
Advanced Analytical Techniques and Characterization in Research
Spectroscopic Methods for Mechanistic Insights
Spectroscopy is a cornerstone for the detailed characterization of sodium propane-1-sulfinate, offering windows into its molecular structure, the transient species it generates, and its behavior in reaction mixtures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the structural integrity of this compound.
Detailed Research Findings: Proton NMR (¹H NMR) provides definitive confirmation of the propyl group's structure. In a study detailing its synthesis, the ¹H NMR spectrum in deuterium (B1214612) oxide (D₂O) showed a characteristic triplet for the terminal methyl (CH₃) protons and corresponding signals for the two methylene (B1212753) (CH₂) groups, confirming the propane (B168953) backbone. uq.edu.auuq.edu.au
While basic spectra confirm identity, advanced NMR studies could offer deeper insights. For instance, variable-temperature NMR could probe the rotational dynamics around the C-S bond. solvias.com Although detailed dynamic studies specifically on this compound are not widely published, techniques applied to similar sulfonated compounds show that ¹⁷O NMR can be a powerful tool for directly probing the sulfinate group's local environment and rotational dynamics. solvias.com
| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Information Gleaned |
|---|---|---|---|
| ¹H | Standard 1D NMR | ~0.9-1.0 (CH₃), ~1.6-1.8 (β-CH₂), ~2.3-2.5 (α-CH₂) | Confirms the propyl chain structure and proton environments. uq.edu.auuq.edu.au |
| ¹³C | Standard 1D NMR | Variable | Confirms the carbon backbone and the presence of three distinct carbon atoms. |
| ¹⁷O | Solid-State NMR | Variable | Would provide direct information on the electronic environment and dynamics of the sulfinate oxygens. solvias.com |
Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing unpaired electrons, making it indispensable for studying the radical-generating properties of this compound. griffith.edu.aunih.gov The primary role of this reagent in synthesis is to serve as a source of the propyl radical (CH₃CH₂CH₂•) upon oxidation. nih.govresearchgate.net
Detailed Research Findings: Direct detection of the highly reactive propyl radical is challenging due to its short half-life. Therefore, EPR studies typically employ a technique called spin trapping. In this method, a "spin trap" molecule reacts with the transient propyl radical to form a much more stable radical adduct, which can be easily detected and characterized by EPR. The resulting EPR spectrum's hyperfine coupling constants can be used to unequivocally identify the trapped radical as the propyl radical. While this is the standard methodology, specific published EPR spectra from the reaction of this compound are not readily available. The technique is crucial for confirming the proposed radical-mediated mechanisms in reactions where it is used. nih.gov
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for characterizing the complex products derived from its reactions. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Detailed Research Findings: For this compound, electrospray ionization (ESI) in negative mode would be used to detect the propane-1-sulfinate anion (C₃H₇O₂S⁻). This provides confirmation of the compound's identity and purity. In the context of its synthetic applications, MS is used to identify the more complex molecules formed after the propyl radical adds to a substrate. nih.gov For example, in the functionalization of heterocycles, MS analysis is essential for confirming the mass of the resulting propyl-substituted heterocycle. nih.govresearchgate.net
| Ion Formula | Calculated Exact Mass (m/z) | Technique | Application |
|---|---|---|---|
| [C₃H₇O₂S]⁻ | 107.0172 | HRMS (ESI-) | Confirmation of molecular formula and purity of the reagent. |
Understanding the kinetics and mechanism of reactions involving this compound requires monitoring the concentration of reactants, intermediates, and products in real-time. In-situ spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is ideal for this purpose.
Detailed Research Findings: In reactions where this compound is used, such as the C-H functionalization of heterocycles, in-situ ATR-FTIR can track the consumption of the sulfinate reagent by monitoring the disappearance of its characteristic S-O stretching vibrational bands. Simultaneously, the appearance of vibrational bands corresponding to the reaction products can be observed, providing a complete kinetic profile of the reaction. This allows for the optimization of reaction conditions, such as temperature and addition rates, to maximize yield and minimize side reactions. While the methodology is standard for reaction analysis, specific in-situ spectroscopic studies dedicated to this compound have not been detailed in the reviewed literature.
Electrochemical Analysis for Redox Behavior
Electrochemical methods are critical for probing the redox properties of this compound, providing fundamental data on the energy required to initiate its radical-generating chemistry.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the oxidation and reduction processes of a substance. For this compound, CV is used to measure its oxidation potential, which corresponds to the initial electron transfer step that leads to the formation of the propyl radical.
Detailed Research Findings: Studies on related zinc and sodium fluoroalkylsulfinates have established a clear precedent for the electrochemical behavior of this class of compounds. The cyclic voltammograms of these reagents show an irreversible oxidation wave. This irreversibility indicates that the initial single-electron transfer to form a sulfinate radical is immediately followed by a rapid and irreversible chemical step: the cleavage of the C-S bond to release sulfur dioxide (SO₂) and the reactive alkyl radical.
It is expected that this compound would exhibit similar behavior. The CV would show an irreversible oxidation peak at a potential characteristic of the propane-sulfinate's electron-donating ability. The precise potential is a key parameter for designing electrosynthesis reactions, as it dictates the minimum voltage required from an anode to initiate the reaction.
| Compound Type | Observed Process | Expected Potential Range | Mechanism Indication |
|---|---|---|---|
| Alkylsulfinates | Irreversible Oxidation | ~ +1.0 to +1.4 V (vs. Ag/AgCl) | Rate-limiting electron transfer followed by rapid C-S bond cleavage to form an alkyl radical and SO₂. |
X-ray Diffraction Studies for Solid-State Structures
To illustrate the type of detailed structural information that would be obtained from such a study, the crystallographic data for a closely related compound, the α-cyclodextrin complex with sodium 1-propanesulfonate (B8565668), is presented. In this complex, the sodium 1-propanesulfonate anion is encapsulated within the channel-like structure of α-cyclodextrin. nih.gov The study revealed an orthorhombic crystal system with the space group P2₁2₁2. nih.gov The guest 1-propanesulfonate anions were found to be located in the channels with some statistical disorder. nih.gov
Research Findings from a Related Structure: α-Cyclodextrin–Sodium 1-Propanesulfonate Nonahydrate
The table below summarizes the crystallographic data for the α-cyclodextrin–sodium 1-propanesulfonate nonahydrate complex, showcasing the kind of detailed structural parameters that would be determined for this compound if such a study were available.
Table 1: Crystallographic Data for α-Cyclodextrin–Sodium 1-Propanesulfonate Nonahydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| Unit Cell Dimensions | a = 21.608(2) Å, b = 16.700(2) Å, c = 8.302(1) Å |
| Volume | 2998.5 ų |
| Z (Formula units/cell) | 2 |
| R-value | 0.077 |
Data sourced from a study on the α-cyclodextrin complex with sodium 1-propanesulfonate. nih.gov
Comparative Studies and Analogues
Comparison with Other Sulfinate Salts (e.g., sodium methanesulfinate, sodium butanesulfinate)
Sodium propane-1-sulfinate is part of a homologous series of sodium alkanesulfinates, which exhibit trends in their physical and chemical properties related to the length of their alkyl chains. Comparing it with its shorter-chain analogue, sodium methanesulfinate, and its longer-chain analogue, sodium butanesulfinate, provides insight into the influence of the alkyl group on the compound's characteristics.
In general, sodium sulfinate salts are recognized as odorless, moisture-insensitive, and bench-stable solids, which makes them easy to handle compared to other sulfonylating agents like sulfonyl chlorides. rsc.org While specific reactivity data for this compound is not always directly contrasted with its immediate homologues in the literature, general principles of organic chemistry suggest that the length of the alkyl chain can influence properties such as solubility, steric hindrance, and electronic effects. For instance, increasing the alkyl chain length generally decreases solubility in polar solvents and can increase steric bulk, potentially affecting reaction rates. lookchem.com
A study on the thermal decomposition of disulfide sulfinates, RSS(CH₂)nSO₂Na, showed that the rate of heterolysis was significantly faster for propane (B168953) (n=3) and butane (B89635) (n=4) derivatives compared to the pentane (B18724) (n=5) derivative, suggesting a neighboring-group effect of the sulfinate group on the disulfide bond that is dependent on chain length. lookchem.com This indicates that the reactivity can be subtly tuned by the length of the alkane chain separating functional groups.
The synthesis of various sodium alkanesulfinates, including those of methane, ethane, propane, and butane, is well-established, often proceeding from corresponding sulfonyl chlorides or via methods tolerant of various functional groups. audreyli.comgoogle.com
Table 1: Comparison of Sodium Alkanesulfinates
| Property | Sodium Methanesulfinate | This compound | Sodium Butane-1-sulfinate |
| Chemical Formula | CH₃NaO₂S | C₃H₇NaO₂S | C₄H₉NaO₂S |
| Molar Mass | 102.09 g/mol | 130.14 g/mol biosynth.com | 144.17 g/mol |
| General State | Solid | Solid sigmaaldrich.com | Solid biosynth.com |
| Key Features | Simplest alkyl sulfinate salt. | A common, linear alkyl sulfinate. biosynth.com | Longer alkyl chain may increase non-polar character. biosynth.com |
| Reactivity Profile | Used in various syntheses; reactivity influenced by the small methyl group. lookchem.comgoogle.com | Versatile reagent for creating C-S, N-S, and S-S bonds. rsc.orgrsc.org | Used in the synthesis of sulfoxides and other organic compounds. biosynth.com |
Comparative Reactivity with Other Sulfur Sources
This compound and other sulfinate salts have emerged as highly versatile and advantageous sulfur sources in organic synthesis compared to traditional reagents. rsc.orgrptu.de Their reactivity can be modulated to act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.orgresearchgate.netresearchgate.net
Compared to sulfonyl chlorides, sodium sulfinates are generally preferred for their stability, lack of odor, and ease of handling. rsc.org Sulfonyl chlorides are often harsh reagents, and their synthesis can require strong oxidizing conditions, which limits functional group tolerance. audreyli.com In contrast, sulfinates can be used in milder, more selective transformations. audreyli.com
When compared with thiosulfate (B1220275) salts, sodium sulfinates can exhibit different reactivity and substrate scope. For example, in the C-H sulfenylation of indoles, sodium sulfinate salts were found to react only with electron-rich indoles, whereas the corresponding thiosulfate salts proved to be more generally applicable. whiterose.ac.uk This highlights how the choice of sulfur source can be critical for achieving a desired transformation.
Sulfinate salts are also used as alternatives to other sulfur dioxide (SO₂) sources or surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). researchgate.netacs.org The development of masked sulfinates, such as sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), provides a stable precursor that can release the sulfinate under specific conditions for subsequent reactions. audreyli.comacs.orgrsc.org This approach avoids the direct handling of potentially unstable sulfinate salts. acs.org
Table 2: Reactivity Comparison of Sulfur Sources
| Sulfur Source | Typical Role(s) | Advantages | Disadvantages |
| Sodium Sulfinates (e.g., this compound) | Nucleophile, Radical Precursor, Electrophile Precursor rsc.orgresearchgate.net | Stable, odorless, easy to handle, versatile reactivity. rsc.orgresearchgate.net | Can exhibit ambident nucleophilicity (S vs. O alkylation). wikipedia.orgchemicalforums.com |
| Sulfonyl Chlorides | Electrophile | Highly reactive. | Often harsh, corrosive, moisture-sensitive, limited functional group tolerance in preparation. rsc.orgaudreyli.com |
| Thiols | Nucleophile, Radical Precursor | Strong nucleophiles. libretexts.org | Strong, unpleasant odor; easily oxidized. |
| Thiosulfates | Nucleophile | Can offer different reactivity and broader substrate scope in certain reactions compared to sulfinates. whiterose.ac.uk | Less commonly used as a general sulfonylating agent. |
| SO₂ Surrogates (e.g., DABSO) | SO₂ Source | Solid, stable alternative to gaseous SO₂. researchgate.netacs.org | Can require specific activation or reaction conditions. |
Derivatives and Related Organosulfur Compounds (e.g., sulfonate vs. sulfinate)
The sulfinate functional group is a key intermediate in organosulfur chemistry, serving as a precursor to a wide array of other sulfur-containing compounds. rsc.orgsemanticscholar.org The most direct comparison is with the sulfonate group, its higher oxidation state.
Sulfinate vs. Sulfonate
The primary distinction between a sulfinate (RSO₂⁻) and a sulfonate (RSO₃⁻) lies in the oxidation state of the sulfur atom and the resulting chemical properties.
Structure and Stability : Sulfonates possess a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and a carbon atom (in an organic sulfonate). lerochem.euwikipedia.org They are the conjugate bases of sulfonic acids, which are strong acids. wikipedia.org This makes sulfonate anions very stable and weak bases. wikipedia.org In contrast, sulfinic acids are generally unstable and tend to disproportionate. wikipedia.org The sulfinate anion is therefore more reactive.
Reactivity : Sulfinates are versatile nucleophiles, readily participating in S-alkylation to form sulfones. wikipedia.org They can also act as precursors to sulfonyl radicals. nih.govresearchgate.net Sulfonates, due to their stability, are excellent leaving groups in substitution reactions but are not typically used as nucleophiles to build larger sulfur-containing molecules. wikipedia.org The oxidation of a sulfinate salt yields the corresponding sulfonate, a transformation that can be promoted by reagents like hypervalent iodine(III) compounds. beilstein-journals.org
Other Derivatives
This compound is a valuable building block for synthesizing various organosulfur compounds:
Sulfones (R-SO₂-R') : These are commonly prepared by the reaction of a sodium sulfinate with an alkyl halide or other electrophile. wikipedia.orgkit.edu This reaction capitalizes on the nucleophilic character of the sulfinate sulfur atom.
Sulfonamides (R-SO₂-NR'R'') : This important functional group, found in many pharmaceuticals, can be synthesized from sodium sulfinates by reacting them with amines under mediating conditions, such as with iodine or ammonium (B1175870) iodide. audreyli.comresearchgate.netnih.gov
Sulfonate Esters (R-SO₂-OR') : While direct O-alkylation of sulfinates can occur, leading to sulfinate esters, sulfonate esters are more commonly formed from sulfonyl chlorides. chemicalforums.comwikipedia.org However, methods exist to convert sulfinates to sulfonates, which can then be esterified. beilstein-journals.org A cyclic sulfonate ester is known as a sultone, such as 1,3-propane sultone. wikipedia.orgwikipedia.org
Table 3: Comparison of Sulfinate and Sulfonate Groups
| Feature | Sulfinate | Sulfonate |
| General Formula | R-SO₂⁻ | R-SO₃⁻ |
| Parent Acid | Sulfinic Acid (RSO₂H) | Sulfonic Acid (RSO₃H) |
| Parent Acid Strength | Moderately acidic, often unstable. wikipedia.org | Strong acid. wikipedia.org |
| Stability of Anion | Moderately stable, reactive nucleophile. rsc.orglibretexts.org | Highly stable, weak base. wikipedia.org |
| Primary Reactivity | Nucleophile (forms sulfones), radical precursor. rsc.orgsemanticscholar.org | Excellent leaving group. wikipedia.org |
| Oxidation | Can be oxidized to a sulfonate. beilstein-journals.org | Highest stable oxidation state for this class. |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The exploration of sodium propane-1-sulfinate and related sulfinate salts is contributing to the evolution of new catalytic methodologies. While sulfinates are often utilized as reagents in catalyst-free systems, their interaction with transition metals is a promising area for developing novel catalytic processes. Research has demonstrated the use of sulfinate salts in reactions catalyzed by metals such as copper and palladium, where they can generate sulfonyl radical intermediates. researchgate.net
The promoting effect of related sulfur compounds, such as sulfate (B86663) species, in the catalytic dehydrogenation of propane (B168953) suggests a broader role for sulfur-oxygen moieties in enhancing catalytic performance. rsc.org These species can interact with catalyst supports and metal centers, modifying their electronic properties and adsorption capacities. rsc.org Future research is anticipated to focus on designing catalytic systems where this compound or its derivatives act as ligands or precursors for catalysts, potentially leading to new efficiencies and selectivities in important industrial reactions like propane-to-propylene conversion. azom.com
Exploration of New Reaction Pathways and Selectivities
A significant area of ongoing research is the discovery of divergent reaction pathways using sulfinate salts, enabling the synthesis of diverse compounds from identical starting materials. nih.gov Depending on the reaction conditions, sodium sulfinates can function as versatile sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents. nih.gov This multifaceted reactivity allows for the construction of a wide array of valuable organosulfur compounds. nih.gov
Recent studies have shown that the reactivity of sulfinates can be precisely controlled to proceed through different mechanisms. For example, the reaction of sulfinates with pyridinium (B92312) salts can be directed through either a one-electron or a two-electron pathway by tuning the reaction conditions. nih.gov
One-Electron Pathway : A visible-light-induced, catalyst-free single-electron transfer (SET) from the sulfinate generates a sulfonyl radical. This radical can then participate in a three-component reaction with alkenes and N-amidopyridinium salts to form β-pyridyl alkyl sulfones. nih.gov
Two-Electron Pathway : This pathway involves a different reaction manifold, leading to the C4-sulfonylation of pyridines. nih.gov
The ability to switch between these orthogonal pathways represents a powerful tool for synthetic chemists. nih.gov Furthermore, the regioselectivity of reactions involving sulfinates like this compound can be effectively tuned by modifying the pH and solvent, offering another layer of control over reaction outcomes.
| Pathway | Mechanism | Key Intermediate | Product Class | Conditions |
|---|---|---|---|---|
| One-Electron | Single-Electron Transfer (SET) | Sulfonyl Radical (RSO₂•) | β-Pyridyl Alkyl Sulfones | Visible Light, Catalyst-Free |
| Two-Electron | Nucleophilic/Electrophilic Interaction | (Not specified) | C4-Sulfonylated Pyridines | (Conditions differ from one-electron pathway) |
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of sulfinate compounds. Density Functional Theory (DFT) calculations, in particular, are providing deep insights into reaction mechanisms, selectivity, and energetics that are difficult to probe experimentally. nih.gov For instance, DFT has been used to map the plausible reaction mechanism involving the formation of photoactive electron-donor-acceptor (EDA) complexes between sulfinates and pyridinium salts, elucidating the observed regioselectivity. nih.gov
The evolution of computational models is enabling a shift from descriptive analysis to predictive power in chemistry. researchgate.net By modeling transition states and reaction energy profiles, researchers can forecast the most likely outcomes of a reaction, screen potential substrates, and design more efficient synthetic routes. nih.govmdpi.com This predictive capability accelerates the discovery and optimization of new reactions involving this compound.
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Mapping reaction energy profiles, understanding regioselectivity, identifying key intermediates like sulfonyl radicals. | nih.gov |
| DFT / Polarizable Continuum Model (PCM) | Structural Analysis | Optimization of molecular geometry in gas phase and in solution, analysis of spectroscopic data. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Forecasting the reactivity and properties of new sulfinate-derived compounds. | researchgate.net |
Sustainable and Green Chemistry Aspects
This compound aligns well with the principles of sustainable and green chemistry. As stable, easy-to-handle solids, sulfinate salts are safer alternatives to many other reactive sulfur reagents. nih.gov The development of synthetic methods that utilize these salts is an exponentially growing field, partly due to their favorable environmental and safety profiles. nih.gov
A key advancement is the use of sulfinates in photocatalytic reactions that proceed without external photocatalysts. nih.gov By harnessing the photochemical activity of EDA complexes formed in situ, reactions can be driven by visible light, a renewable energy source, thus reducing the reliance on energy-intensive conditions. nih.gov Furthermore, the pursuit of syntheses in environmentally benign solvents, such as water and ethanol, further enhances the green credentials of sulfinate chemistry. nih.gov The ability to perform complex transformations in a catalyst-free manner represents a significant step towards more sustainable chemical manufacturing. nih.gov
Integration with Advanced Technologies (e.g., Microfluidics, Automation)
The integration of sulfinate chemistry with advanced technologies like microfluidics and laboratory automation represents a significant, albeit nascent, future direction. While specific studies on this compound in these systems are not yet widespread, the potential is considerable.
Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, on a microscale. This level of control could be particularly advantageous for tuning the delicate balance between competing reaction pathways in sulfinate chemistry, potentially leading to higher yields and selectivities that are unattainable in conventional batch reactors.
Automation and high-throughput screening platforms could dramatically accelerate the exploration of the vast chemical space accessible from sulfinates. By systematically varying substrates, solvents, and other reaction parameters in an automated fashion, researchers can rapidly identify optimal conditions for known transformations and discover entirely new reactions and applications for compounds like this compound.
Q & A
Q. What are the optimal synthetic routes for sodium propane-1-sulfinate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via sulfination of propane-1-thiol followed by neutralization. Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature control (40–60°C), and stoichiometric ratios of sulfinating agents. Yield optimization requires iterative testing of pH (6.5–8.0) to minimize byproducts like disulfides. Characterization via -NMR and FTIR should confirm sulfinate group integrity (C–S–ONa) .
Q. How can regioselectivity be controlled during the late-stage functionalization of nitrogen-containing heterocycles using this compound?
Regioselectivity is solvent- and pH-dependent. Polar aprotic solvents (e.g., DMSO) favor C–H sulfination at electron-deficient positions, while acidic conditions (pH < 5) promote S–N bond formation. Computational modeling (DFT) aids in predicting reactive sites, validated by LC-MS and -NMR .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is a combustible solid (WGK 3). Use PPE (gloves, goggles) and avoid inhalation (STOT SE 3 risk). Store in airtight containers under inert gas (N) to prevent oxidation. Spills require neutralization with dilute HCl .
Q. How does this compound compare to other sulfinate salts (e.g., sodium ethanesulfinate) in reactivity?
Propane-1-sulfinate exhibits higher steric hindrance, reducing nucleophilicity but enhancing stability in protic solvents. Comparative kinetic studies (UV-Vis monitoring) show slower reaction rates vs. ethanesulfinate in SN mechanisms .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported regioselectivity outcomes for this compound-mediated reactions?
Discrepancies often arise from solvent trace impurities or unaccounted pH shifts. Systematic controls include:
Q. How can computational chemistry enhance the design of this compound-based reactions?
Molecular dynamics simulations (MD) predict solvent-solute interactions, while DFT calculations identify transition states. For example, B3LYP/6-31G* models explain pH-dependent activation barriers in heterocycle functionalization .
Q. What are the limitations of current methodologies for quantifying this compound in complex matrices?
Challenges include interference from sulfonic acids and matrix effects in biological samples. Advanced techniques like ion-pair chromatography (IPC) with suppressed conductivity detection improve specificity. Method validation requires spike-recovery assays (≥90% recovery) .
Q. How do steric and electronic effects of propane-1-sulfinate influence its application in asymmetric synthesis?
The branched alkyl chain induces diastereoselectivity in chiral auxiliaries. Circular dichroism (CD) and NOESY NMR map stereochemical outcomes. For instance, propane-1-sulfinate derivatives yield 3:1 d.r. in β-lactam synthesis vs. linear analogs .
Q. What gaps exist in understanding the environmental fate of this compound?
Limited data on biodegradation pathways and aquatic toxicity (e.g., Daphnia magna LC). Proposed studies include:
- OECD 301F tests : Measure aerobic biodegradability.
- QSAR modeling : Predict ecotoxicological endpoints based on sulfinate group reactivity .
Methodological Notes
- Data Contradictions : Cross-reference spectral databases (e.g., SciFinder) to validate anomalous results. For example, conflicting melting points may stem from polymorphic forms .
- Experimental Design : Use factorial DOE (Design of Experiments) to optimize solvent/pH parameters, reducing trial iterations by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
